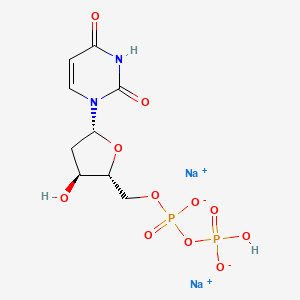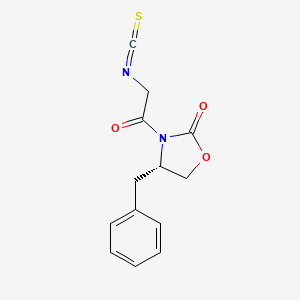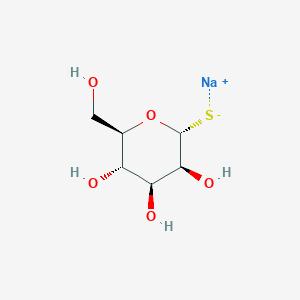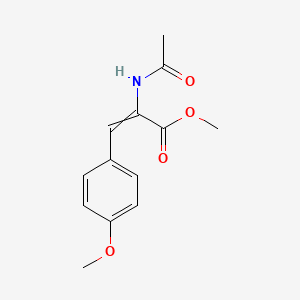
alpha-cobratoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-cobratoxin (alpha-elapitoxin-Nk2a) has been isolated from the venom of the Naja kaouthia cobra snake. α-cobratoxin preferentially blocks muscular and neuronal α 7/CHRNA7 nicotinic acetylcholine receptor (Kd = 55 pM). α-cobratoxin is involved in paralysis by preventing acetylcholine binding to the nAChR. This toxin has shown to cause reduction of tumor growth in mice lung cancer.
Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Drug Candidates
Alpha-cobratoxin has been studied in molecular dynamics simulation analysis, particularly in its interaction with phytochemical compounds. This research suggests potential applications as drug candidates against snake and scorpion venom, though experimental validation is needed (Alshammari, 2022).
Structural Analysis
The refined crystal structure of alpha-cobratoxin has been extensively studied. Key insights include the detailed arrangement of its polypeptide chain and the formation of three loops stabilized by disulfide bridges. This structural knowledge is crucial for understanding the toxin's interaction with acetylcholine receptors (Betzel et al., 1993).
Neurotoxicity Sites
Research on the modification of amino acids in alpha-cobratoxin reveals insights into its neurotoxicity and interaction with acetylcholine receptors. This study aids in understanding the molecular basis of the toxin's effects and potential therapeutic targets (Martin et al., 1983).
Solution Structure
Alpha-cobratoxin's solution structure has been determined, showing a triple-stranded beta-sheet, short helix, and turns. Such structural insights are valuable for drug design and understanding how the toxin interacts with biological receptors (Le Goas et al., 1992).
Conjugates for Visualization
Alpha-cobratoxin conjugates with CdSe quantum dots have been prepared and tested for biological activity. This innovative approach aids in specific labeling and visualization of nicotinic acetylcholine receptors in organs and tissues, showcasing a practical application in biological imaging (Utkin et al., 2017).
Binding Sites and Interactions
Studies have revealed the variability among the sites by which alpha-cobratoxin binds to acetylcholine receptors, providing deep insights into the toxin's mechanism of action and potential therapeutic interventions (Antil et al., 1999).
Analytical Detection
The detection of alpha-cobratoxin in equine plasma for doping control has been improved using nano-liquid chromatography-mass spectrometry. This advancement is significant for the field of sports medicine and pharmacology (Bailly-Chouriberry et al., 2018).
Eigenschaften
CAS-Nummer |
769933-79-1 |
|---|---|
Produktname |
alpha-cobratoxin |
Molekularformel |
C332H520N98O101S10 |
Molekulargewicht |
7821.04 g/mol |
Aussehen |
White lyophilized solidPurity rate: > 95 %AA sequence: IRCFITPDIT SKDCPNGHVC YTKTWCDAFC SIRGKRVDLG CAATCPTVKT GVDIQCCSTD NCNPFPTRKR PDisulfide bonds: Cys3-Cys20, Cys14-Cys41, Cys26-Cys30, Cys45-Cys56 and Cys57-Cys62Length (aa): 71 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)




![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)


